molecular formula C9H10ClNO4 B14573032 Perchloric acid;3-phenylprop-2-en-1-imine CAS No. 61355-24-6

Perchloric acid;3-phenylprop-2-en-1-imine

Cat. No.: B14573032
CAS No.: 61355-24-6
M. Wt: 231.63 g/mol
InChI Key: KYJIFMUSNJSSNM-UHFFFAOYSA-N
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Description

Perchloric acid;3-phenylprop-2-en-1-imine is a compound that combines the properties of perchloric acid and an imine derivative. Perchloric acid is a strong acid known for its oxidizing properties, while 3-phenylprop-2-en-1-imine is an imine derivative formed from the reaction of a primary amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perchloric acid;3-phenylprop-2-en-1-imine typically involves the reaction of perchloric acid with 3-phenylprop-2-en-1-imine. The imine is formed through the condensation reaction of a primary amine with an aldehyde or ketone, where water is eliminated . The reaction is often catalyzed by an acid to speed up the process. The general reaction can be represented as follows:

[ \text{R-CHO} + \text{R’-NH}_2 \rightarrow \text{R-CH=N-R’} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would require careful control of reaction parameters to ensure high yield and purity of the product. The use of perchloric acid in industrial settings necessitates stringent safety measures due to its highly reactive and potentially explosive nature .

Chemical Reactions Analysis

Types of Reactions

Perchloric acid;3-phenylprop-2-en-1-imine can undergo various chemical reactions, including:

    Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can react with the imine group.

Major Products Formed

Scientific Research Applications

Perchloric acid;3-phenylprop-2-en-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of perchloric acid;3-phenyl

Properties

CAS No.

61355-24-6

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

IUPAC Name

perchloric acid;3-phenylprop-2-en-1-imine

InChI

InChI=1S/C9H9N.ClHO4/c10-8-4-7-9-5-2-1-3-6-9;2-1(3,4)5/h1-8,10H;(H,2,3,4,5)

InChI Key

KYJIFMUSNJSSNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=N.OCl(=O)(=O)=O

Origin of Product

United States

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